2-Tert-butylbenzene-1,3-diol
Description
2-Tert-butylbenzene-1,3-diol is a dihydroxy aromatic compound featuring a tert-butyl substituent at the 2-position of the benzene ring. This bulky alkyl group enhances steric hindrance and lipophilicity, influencing its chemical reactivity and biological interactions.
Properties
CAS No. |
65567-10-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-tert-butylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,11-12H,1-3H3 |
InChI Key |
BAKOSPCCAAZZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylbenzene-1,3-diol typically involves the hydroxylation of tert-butylbenzene derivatives. One common method is the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride, followed by hydroxylation using suitable oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by controlled hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Tert-butylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include alkyl-substituted benzene-1,3-diols and positional isomers (Table 1).
Table 1: Structural Comparison of 2-Tert-butylbenzene-1,3-diol with Analogous Compounds
Key Observations :
Neuroprotective Activity :
- 2-Tert-butylbenzene-1,4-diol demonstrates notable neuroprotective activity, though its 1,3-diol analog’s efficacy remains unstudied in the provided evidence .
- 5-Pentylbenzene-1,3-diol (olivetol) is a biosynthetic precursor to phytocannabinoids, highlighting the role of alkyl chain length in cannabinoid receptor interactions .
Antimicrobial and Antioxidant Effects :
- Benzene-1,3-diol congeners with aryl or heteroaryl substituents (e.g., antipyrinyl, isoxazolyl) exhibit enhanced antimicrobial and antioxidant activities compared to unsubstituted analogs. Hydrophobic groups (-Cl, -Me) improve activity, while polar groups (-CN, -NO2) diminish potency .
- The tert-butyl group’s hydrophobicity in this compound may similarly enhance membrane penetration, though direct evidence is lacking.
Physical Properties :
- Solubility : The tert-butyl group reduces water solubility compared to linear alkyl analogs, favoring organic solvents.
- Stability : Branched alkyl groups may enhance oxidative stability, as seen in tert-butyl-containing polymers .
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